molecular formula C24H16F3N3 B6509315 1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-21-5

1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509315
CAS RN: 901004-21-5
M. Wt: 403.4 g/mol
InChI Key: PHXMPYIFFMIWHB-UHFFFAOYSA-N
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Description

Fluorinated quinolines are a class of compounds that have been studied extensively due to their wide range of biological activities . They are often synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Synthesis Analysis

The synthesis of fluorinated quinolines often involves the use of aromatic diamines . For example, a novel aromatic diamine, 1,1-bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane, has been used in the synthesis of fluorinated polyimides .


Molecular Structure Analysis

The molecular structure of fluorinated quinolines can be influenced by various factors. For instance, the transoid form of a compound can be destabilized by steric repulsion between certain groups .


Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines can vary widely. For example, some fluorinated polyimides derived from aromatic diamines have been found to be organo-soluble .

Mechanism of Action

While the specific mechanism of action for “1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is not known, similar compounds have been found to exhibit various biological activities. For instance, some fluorinated quinolines have been found to inhibit c-Met activities .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N3/c1-13-4-3-5-21(14(13)2)30-24-18-10-17(26)11-20(27)23(18)28-12-19(24)22(29-30)15-6-8-16(25)9-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXMPYIFFMIWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

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